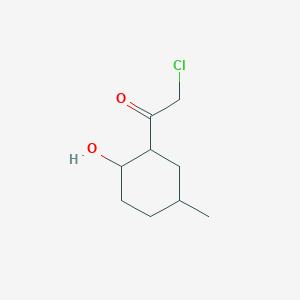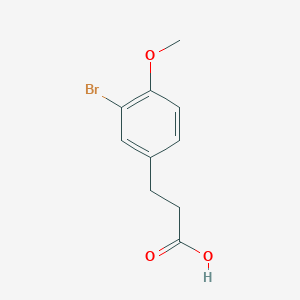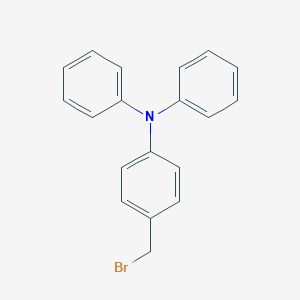
4-(Bromomethyl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-N,N-diphenylaniline is likely a brominated derivative of diphenylaniline. Brominated compounds often serve as intermediates in the synthesis of other complex organic compounds .
Synthesis Analysis
The synthesis of brominated compounds often involves a bromination step. For instance, a nitration, conversion from the nitro group to an amine, and a bromination are required in a multistep synthesis .Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Applications De Recherche Scientifique
Catalytic Activity in Asymmetric Alkylation Reactions
4-(Bromomethyl)benzenesulfonamides, related to 4-(Bromomethyl)-N,N-diphenylaniline, have been prepared and used as quaternization reagents. The cinchonidinium salts obtained from this process showed high enantioselective catalytic activity in asymmetric benzylation, highlighting the utility of these compounds in synthesizing enantioenriched molecules (Itsuno, Yamamoto, & Takata, 2014).
Electrochemical Oxidation Studies
Research has focused on the electrochemical oxidation of bromoanilines, including compounds structurally related to 4-(Bromomethyl)-N,N-diphenylaniline. These studies help in understanding the oxidation mechanisms and potential applications in organic synthesis, revealing the formation of oxidized brominated amino-diphenylamines as significant products (Kádár, Nagy, Karancsi, & Farsang, 2001).
Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles, closely related to 4-(Bromomethyl)-N,N-diphenylaniline, serve as reactive scaffolds for synthetic elaboration. They are used in C-alkylation reactions and the synthesis of oxaprozin, demonstrating their utility in constructing complex molecules (Patil & Luzzio, 2016).
Development of Electronic Materials
Compounds containing (diphenylamino)phenylethenyl groups, such as (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, are employed in designing materials with useful electronic properties. These materials find applications in organic electronics and photonics, showcasing the versatility of bromomethyl-diphenylaniline derivatives (Chmovzh & Rakitin, 2022).
Nucleophilic Reactions and Alkylation Agents
Brominated furan derivatives have been synthesized and shown to behave as alkylating agents in the presence of secondary amines and sodium phenolate. These findings underscore the potential of bromomethyl derivatives in facilitating nucleophilic substitution reactions, which are fundamental in organic synthesis (Pevzner, 2003).
Safety And Hazards
Orientations Futures
Research into brominated compounds continues to be a vibrant field. For instance, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . Furthermore, microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles has been reported .
Propriétés
IUPAC Name |
4-(bromomethyl)-N,N-diphenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHEBWVRVQJIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626969 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-N,N-diphenylaniline | |
CAS RN |
183994-94-7 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

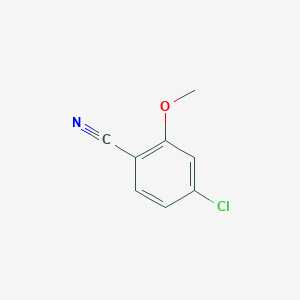
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
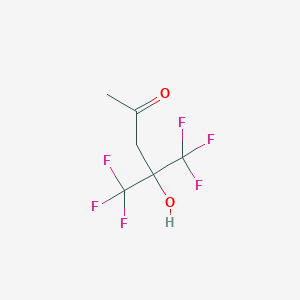
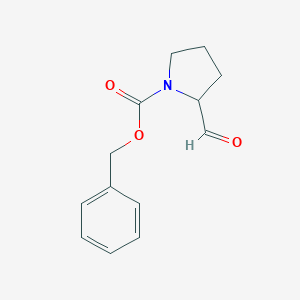
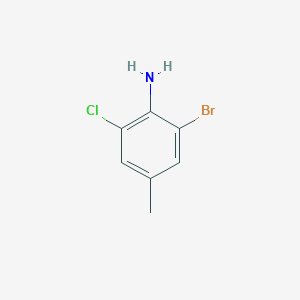
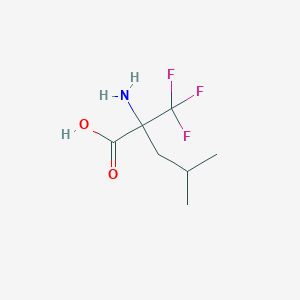
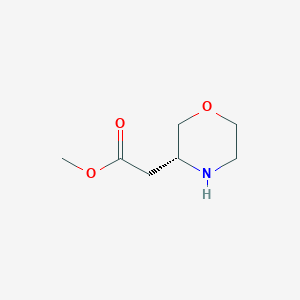
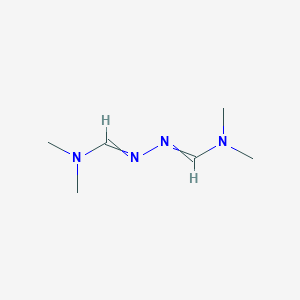
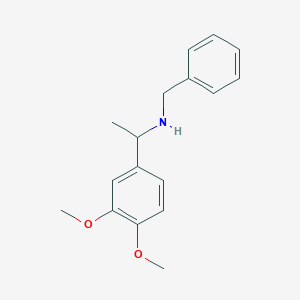
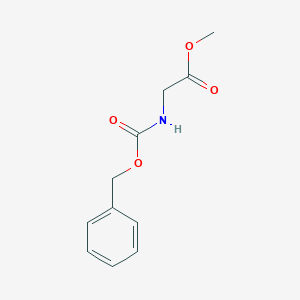
![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
